Dbpr-108; dbpr 108
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBPR108, also known as prusogliptin, is a novel and highly selective dipeptidyl peptidase-4 inhibitor. It has been developed primarily for the treatment of type 2 diabetes mellitus. This compound works by inhibiting the enzyme dipeptidyl peptidase-4, which plays a crucial role in glucose metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DBPR108 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves standard organic chemistry techniques such as condensation reactions, purification steps, and crystallization .
Industrial Production Methods
Industrial production of DBPR108 likely follows a similar multi-step synthetic route but on a larger scale. This involves the use of industrial reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
DBPR108 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the reactions involving DBPR108 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of DBPR108, while reduction reactions may yield reduced forms of the compound .
科学的研究の応用
DBPR108 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus by improving glycemic control.
作用機序
DBPR108 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to an increase in the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon release. The overall effect is improved glycemic control in patients with type 2 diabetes mellitus .
類似化合物との比較
Similar Compounds
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used for the treatment of type 2 diabetes mellitus.
Vildagliptin: Similar to sitagliptin, it inhibits dipeptidyl peptidase-4 and is used in diabetes management
Uniqueness of DBPR108
DBPR108 is unique due to its high selectivity and potency as a dipeptidyl peptidase-4 inhibitor. It has shown superior efficacy in clinical trials compared to placebo and non-inferiority to other similar compounds like sitagliptin .
特性
分子式 |
C16H25FN4O2 |
---|---|
分子量 |
324.39 g/mol |
IUPAC名 |
4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3 |
InChIキー |
VQKSCYBKUIDZEI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。